4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate typically involves the reaction of phthalic anhydride with appropriate amines and phosphonates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-yl butylphosphonate can be compared with other similar compounds such as:
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: This compound also contains the 1,3-dioxoisoindoline moiety but differs in its functional groups and applications.
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate:
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: This compound is structurally similar but has different chemical properties and applications.
Properties
CAS No. |
729572-16-1 |
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Molecular Formula |
C16H21NO5P- |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
butyl-[4-(1,3-dioxoisoindol-2-yl)butan-2-yloxy]phosphinate |
InChI |
InChI=1S/C16H22NO5P/c1-3-4-11-23(20,21)22-12(2)9-10-17-15(18)13-7-5-6-8-14(13)16(17)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,20,21)/p-1 |
InChI Key |
OFISDTLJDIVENS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(=O)([O-])OC(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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